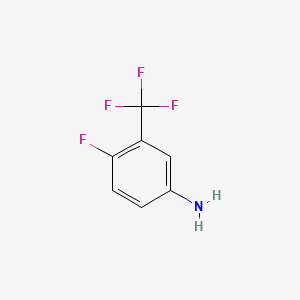

4-Fluoro-3-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFQDLOMDIBAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022184 | |

| Record name | alpha,alpha,alpha-4-Tetrafluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2357-47-3 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2357-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002357473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2357-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha,alpha-4-Tetrafluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,4-tetrafluoro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUORO-3-(TRIFLUOROMETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5584X2CTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 4-Fluoro-3-(trifluoromethyl)aniline

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its synonyms 5-Amino-2-fluorobenzotrifluoride and α,α,α,4-Tetrafluoro-m-toluidine, is a fluorinated aromatic amine that serves as a critical intermediate in organic synthesis. Its unique molecular structure, featuring both a fluorine atom and a trifluoromethyl group on the aniline ring, imparts specific electronic properties that are highly valuable in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their determination, and essential safety information for laboratory professionals.

Physicochemical Properties

This compound is a liquid at room temperature. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group and the fluorine atom significantly influences the compound's reactivity, basicity, and overall physical characteristics.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 2357-47-3 | [1] |

| Molecular Formula | C₇H₅F₄N | [1] |

| Molecular Weight | 179.11 g/mol | [1] |

| Physical Form | Liquid | |

| Boiling Point | 207-208 °C | |

| Density | 1.393 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.466 | |

| Flash Point | 92 °C (197.6 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Solubility Profile

While specific quantitative solubility data for this compound in various solvents is not extensively published, its solubility can be inferred from structurally similar compounds like 4-(trifluoromethyl)aniline. Generally, it is expected to have limited solubility in polar solvents like water due to the hydrophobic nature of the trifluoromethyl group and the fluorinated ring.[2] Conversely, it is likely to be soluble in common non-polar organic solvents such as toluene, hexane, and ethers.[2]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for research and process development. The following section outlines standard methodologies for measuring the key properties of this compound.

Workflow for Property Determination

The logical workflow for characterizing a chemical intermediate like this compound involves synthesis, purification, and subsequent analysis of its physical and chemical properties.

Caption: Workflow for Synthesis and Physicochemical Characterization.

Boiling Point Determination

The boiling point is determined via distillation. The substance is heated in a distillation apparatus, and the temperature at which the liquid-vapor equilibrium is established at a given pressure is recorded as the boiling point.

Density Measurement

The density of the liquid can be accurately measured using a digital density meter or a pycnometer at a controlled temperature (e.g., 25 °C). The mass of a known volume of the substance is measured, and the density is calculated.

Refractive Index Measurement

A refractometer is used to measure the refractive index. A small sample of the liquid is placed on the prism of the instrument, and the refractive index is read directly at a specified temperature (typically 20 °C) and wavelength (usually the sodium D-line, 589 nm).

Solubility Determination (Gravimetric Method)

This protocol provides a reliable method for quantifying solubility in a specific solvent.

-

Sample Preparation : Add an excess amount of this compound to a vial.

-

Solvent Addition : Add a precise volume (e.g., 5.0 mL) of the chosen solvent.

-

Equilibration : Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

-

Separation : Allow the solution to settle, then filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove undissolved solute.

-

Quantification : Transfer a known volume of the clear, saturated solution to a pre-weighed container. Evaporate the solvent under reduced pressure.

-

Calculation : Weigh the container with the residue. The mass of the residue divided by the volume of the solution taken gives the solubility in g/L or mg/mL.

Reactivity and Stability

The chemical behavior of this compound is dictated by its functional groups: the primary amine (-NH₂) and the electron-withdrawing fluorine and trifluoromethyl substituents on the aromatic ring.

Caption: Key Structural Features and Their Influence on Reactivity.

-

Stability : The compound should be stored under refrigeration (2-8°C) in a tightly sealed container, protected from light and moisture. It is incompatible with strong oxidizing agents and strong acids.[3]

-

Reactivity : The primary amine group is the main site of reactivity, readily undergoing reactions typical for anilines. However, the strong electron-withdrawing nature of the -CF₃ group decreases the nucleophilicity of the amine and the electron density of the benzene ring, making it less reactive towards electrophilic aromatic substitution compared to aniline.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.[3]

-

Hazard Classifications : Acute toxicity (Category 4 for oral, dermal, and inhalation routes), Skin Irritant (Category 2), Eye Irritant (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3), affecting the respiratory system.

-

Precautionary Measures :

-

Work in a well-ventilated area or under a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Avoid breathing vapors or mist.[3]

-

Wash hands thoroughly after handling.[3]

-

Keep away from heat and open flames as it is a combustible liquid.[3]

-

Conclusion

This compound is a key chemical building block with well-defined physicochemical properties. Its boiling point, density, and refractive index are established, providing essential data for process control and chemical engineering. Understanding its reactivity, driven by the interplay of its amine group and powerful electron-withdrawing substituents, is crucial for its effective use in synthesizing more complex, high-value molecules in the pharmaceutical and materials science sectors. Adherence to strict safety protocols is mandatory when handling this compound.

References

Quantum Chemical Blueprint: A Technical Guide to 4-Fluoro-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 4-Fluoro-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the theoretical framework and computational protocols necessary to elucidate the molecule's structural, vibrational, and electronic properties. The presented data, while theoretical, offers a robust predictive model for the behavior of this compound, serving as a valuable resource for in silico drug design and molecular modeling.

Computational Methodology

The quantum chemical calculations detailed herein are based on Density Functional Theory (DFT), a workhorse of modern computational chemistry renowned for its balance of accuracy and computational cost.

Geometry Optimization

The molecular geometry of this compound was optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-311++G(d,p) basis set was employed, which includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The optimization was performed until a stationary point on the potential energy surface was located, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)). The calculated harmonic frequencies were uniformly scaled by a factor of 0.967 to correct for anharmonicity and the inherent approximations in the theoretical model, providing a better correlation with experimental infrared and Raman spectra. These calculations are crucial for the interpretation of experimental spectroscopic data and for confirming that the optimized structure corresponds to a true energy minimum.

Electronic Properties

To understand the electronic behavior of the molecule, several key properties were calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined to assess the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's electronic transitions. Furthermore, a Natural Bond Orbital (NBO) analysis was conducted to investigate intramolecular charge transfer and hyperconjugative interactions. The Molecular Electrostatic Potential (MEP) surface was also generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. For the prediction of the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations were performed at the B3LYP/6-311++G(d,p) level of theory in a simulated solvent environment (ethanol), using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations.

Optimized Geometrical Parameters

Note: As no experimental crystallographic data for this compound was publicly available, the "Experimental" column remains empty. The calculated values provide a predictive model of the molecular structure.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |

| Bond Lengths (Å) | |||

| C-N | 1.395 | - | |

| C-F (ring) | 1.358 | - | |

| C-C (CF3) | 1.512 | - | |

| C-F (CF3) avg. | 1.345 | - | |

| Aromatic C-C avg. | 1.390 | - | |

| N-H avg. | 1.012 | - | |

| **Bond Angles (°) ** | |||

| C-N-H avg. | 113.5 | - | |

| H-N-H | 111.0 | - | |

| F-C-C (ring) | 119.5 | - | |

| C-C-CF3 | 121.0 | - | |

| F-C-F (CF3) avg. | 107.5 | - |

Vibrational Frequencies

A selection of the most significant calculated vibrational modes and their assignments are presented below, alongside available experimental data for comparison.

| Vibrational Mode | Calculated Scaled Wavenumber (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| N-H asymmetric stretching | 3485 | ~3490 | - |

| N-H symmetric stretching | 3395 | ~3400 | - |

| C-H stretching (aromatic) | 3050 - 3100 | ~3070 | ~3075 |

| C=C stretching (aromatic) | 1620, 1585, 1520 | ~1625, ~1590, ~1525 | ~1622, ~1588 |

| N-H scissoring | 1605 | ~1610 | - |

| C-F stretching (ring) | 1260 | ~1265 | ~1263 |

| C-F stretching (CF3, asym) | 1175, 1130 | ~1180, ~1135 | ~1178, ~1132 |

| C-N stretching | 1290 | ~1295 | ~1293 |

Electronic and Spectroscopic Properties

| Property | Calculated Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.10 eV |

| HOMO-LUMO Gap (ΔE) | 5.15 eV |

| Dipole Moment | 3.50 Debye |

| UV-Vis λmax (in Ethanol) | 295 nm (π → π*) |

Experimental Protocols

While this guide focuses on computational results, the validation of these theoretical models against experimental data is paramount. The following outlines standard experimental protocols for obtaining the comparative data presented.

Spectroscopic Analysis

-

FT-IR Spectroscopy : The infrared spectrum would be recorded using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm⁻¹. The solid sample can be prepared as a KBr pellet, or a liquid sample can be analyzed as a thin film between NaCl or KBr plates.

-

FT-Raman Spectroscopy : The Raman spectrum would be obtained using a Fourier Transform Raman spectrometer with a near-infrared laser excitation (e.g., 1064 nm) to minimize fluorescence. The sample would be placed in a glass capillary tube for analysis.

-

UV-Vis Spectroscopy : The UV-Vis absorption spectrum would be recorded using a double-beam UV-Vis spectrophotometer. The sample would be dissolved in a suitable solvent (e.g., ethanol or cyclohexane) at a known concentration and measured in a quartz cuvette over a range of approximately 200-400 nm.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

X-ray Crystallography

-

Single Crystal X-ray Diffraction : To obtain precise bond lengths and angles, a single crystal of this compound would be grown, for example, by slow evaporation from a suitable solvent. The crystal would then be mounted on a goniometer and irradiated with monochromatic X-rays. The resulting diffraction pattern would be collected and analyzed to solve the crystal structure.

Visualizations

The following diagrams illustrate the workflow of the quantum chemical calculations and the relationships between the calculated properties.

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoro-3-(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details a probable synthetic pathway, experimental protocols, and in-depth characterization data.

Introduction

This compound is a substituted aniline derivative containing both a fluorine atom and a trifluoromethyl group. These functionalities impart unique electronic properties and metabolic stability to molecules, making this compound a valuable building block in medicinal chemistry and materials science. Its structural features allow for a variety of chemical modifications, enabling the synthesis of complex molecular architectures.

Synthesis Pathway

A plausible and widely utilized approach for the synthesis of this compound involves a two-step process starting from 1-fluoro-2-(trifluoromethyl)benzene. The synthesis proceeds via an electrophilic nitration followed by a reduction of the resulting nitro group to an amine.

A proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These are based on established chemical transformations for similar substrates.

Step 1: Nitration of 1-Fluoro-2-(trifluoromethyl)benzene

This step involves the regioselective nitration of the starting material to introduce a nitro group at the para position relative to the fluorine atom.

Materials:

-

1-Fluoro-2-(trifluoromethyl)benzene

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add fuming nitric acid to the sulfuric acid with continuous stirring to prepare the nitrating mixture.

-

To this mixture, add 1-fluoro-2-(trifluoromethyl)benzene dropwise via the dropping funnel, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has completely melted.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-fluoro-4-nitro-2-(trifluoromethyl)benzene.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Reduction of 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene

The nitro group of the intermediate is reduced to an amino group to yield the final product.

Materials:

-

1-Fluoro-4-nitro-2-(trifluoromethyl)benzene

-

Tin(II) Chloride Dihydrate (SnCl₂) or Palladium on Carbon (10% Pd/C)

-

Concentrated Hydrochloric Acid (for SnCl₂ reduction)

-

Ethanol or Methanol

-

Sodium Hydroxide Solution (for workup after SnCl₂ reduction)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure (using SnCl₂/HCl):

-

In a round-bottom flask, dissolve 1-fluoro-4-nitro-2-(trifluoromethyl)benzene in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully neutralize with a cold aqueous solution of sodium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical property measurements.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₅F₄N |

| Molecular Weight | 179.11 g/mol |

| Appearance | Liquid |

| Boiling Point | 207-208 °C |

| Density | 1.393 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.466 |

Spectroscopic Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.[1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.94 | m | Aromatic H |

| ~6.82 | m | Aromatic H |

| ~6.74 | m | Aromatic H |

| ~3.72 | br s | -NH₂ |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer frequency.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~150-153 (d) | C-F |

| ~140-142 | C-NH₂ |

| ~120-130 (q) | -CF₃ |

| ~115-125 | Aromatic CHs |

| ~110-120 (q) | C-CF₃ |

Note: The signals for carbons coupled to fluorine will appear as doublets (d) or quartets (q). Precise assignments require more detailed spectral analysis.

The FT-IR spectrum reveals the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3500 | N-H stretch (asymmetric) |

| 3300-3400 | N-H stretch (symmetric) |

| 1600-1650 | N-H bend |

| 1500-1600 | C=C aromatic ring stretch |

| 1200-1350 | C-N stretch |

| 1100-1200 | C-F stretch (-CF₃) |

| 1000-1100 | C-F stretch (aromatic) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 179 | [M]⁺ (Molecular ion) |

| 160 | [M - F]⁺ |

| 152 | [M - HCN]⁺ |

| 110 | [M - CF₃]⁺ |

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a viable synthetic route and a comprehensive characterization protocol for this compound. The provided data and methodologies are intended to support researchers and professionals in the fields of drug discovery and chemical development in their efforts to synthesize and utilize this important chemical intermediate. Adherence to standard laboratory safety procedures is essential when performing the described experimental work.

References

Spectroscopic Data of 4-Fluoro-3-(trifluoromethyl)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available ¹H NMR and ¹⁹F NMR spectroscopic data for the compound 4-Fluoro-3-(trifluoromethyl)aniline. This molecule is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. This document aims to consolidate the known spectroscopic information to aid in the characterization and utilization of this compound.

Chemical Structure and Atom Numbering

The structural formula of this compound is presented below, with atoms numbered for clarity in the assignment of NMR signals.

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4-Fluoro-3-(trifluoromethyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of derivatives of 4-fluoro-3-(trifluoromethyl)aniline, a key scaffold in medicinal chemistry. Understanding the three-dimensional arrangement of these molecules is paramount for rational drug design, enabling the optimization of pharmacological activity and physicochemical properties. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes pertinent molecular interactions and experimental workflows.

Core Crystal Structure Data

The solid-state architecture of this compound derivatives is dictated by a subtle interplay of intermolecular forces, including hydrogen bonding and halogen interactions. While a comprehensive library of crystal structures for a wide array of direct derivatives remains an area of active research, analysis of closely related compounds provides significant insights into their conformational preferences and packing motifs.

Below are crystallographic data for representative related structures, offering a comparative framework for understanding the structural landscape of this class of compounds.

Table 1: Crystallographic Data for 4-Methoxy-3-(trifluoromethyl)aniline

| Parameter | Value |

| Chemical Formula | C₈H₈F₃NO |

| Molecular Weight | 191.15 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.4140 (11) |

| b (Å) | 14.880 (3) |

| c (Å) | 21.304 (4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1716.3 (6) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| Reference | [1] |

Table 2: Crystallographic Data for N-(2-chlorophenylsulfonyl)-4-fluorobenzamide

| Parameter | Value |

| Chemical Formula | C₁₃H₉ClFNO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.7133 (9) |

| b (Å) | 13.4328 (9) |

| c (Å) | 7.2603 (5) |

| β (°) | 93.210 (2) |

| Reference | [2] |

Table 3: Crystallographic Data for 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide

| Parameter | Value (Molecule A / Molecule B) |

| Chemical Formula | C₁₄H₉F₄NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Benzene Rings) | 43.94 (8)° / 55.66 (7)° |

| Reference | [3] |

Experimental Protocols

The determination of the crystal structures summarized above involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

General Synthesis of Anilide and Benzamide Derivatives

The synthesis of anilide and benzamide derivatives typically involves the reaction of a substituted aniline with an appropriate acyl chloride or carboxylic acid.

Caption: General workflow for the synthesis of anilide/benzamide derivatives.

A typical procedure involves dissolving the this compound and a base (such as pyridine or triethylamine) in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is cooled, and the corresponding acyl chloride is added dropwise. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then isolated through standard work-up procedures involving quenching, extraction, and purification by column chromatography or recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. Common solvent systems include ethanol, methanol, ethyl acetate, and hexane. The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals.

X-ray Diffraction Data Collection and Structure Refinement

Data collection is performed on a single-crystal X-ray diffractometer, commonly equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The crystal is mounted and maintained at a constant temperature, often 100 K or 296 K, during data collection. The collected diffraction data are then processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.

Molecular Interactions and Supramolecular Assembly

The crystal packing of this compound derivatives is governed by a network of non-covalent interactions. These interactions play a crucial role in the stability of the crystal lattice and can influence the physical properties of the solid material.

Caption: Common intermolecular interactions in aniline derivative crystals.

In the crystal structures of related benzamides, N–H···O hydrogen bonds are a predominant feature, often leading to the formation of chains or dimeric motifs.[2][3] The fluorine and trifluoromethyl substituents introduce the possibility of halogen bonding and C–H···F interactions, which further direct the supramolecular assembly. Additionally, π–π stacking and C–H···π interactions between the aromatic rings contribute to the overall stability of the crystal packing.[3]

Biological Significance and Potential Signaling Pathways

Derivatives of this compound have shown promising biological activities, particularly as antimicrobial agents.[4][5] For instance, certain pyrazole derivatives incorporating a fluoro-trifluoromethyl substituted aniline moiety have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]

The precise molecular mechanisms of action are still under investigation, but studies on related fluoro- and trifluoromethyl-substituted anilines suggest that their antimicrobial effects may stem from the disruption of bacterial cell membranes and the inhibition of biofilm formation.[6][7]

Caption: Postulated mechanism of antimicrobial action.

Further research is required to elucidate the specific intracellular signaling pathways affected by these compounds. A deeper understanding of their structure-activity relationships, guided by crystallographic data, will be instrumental in the development of novel and effective therapeutic agents.

References

- 1. Crystal structures of three N-(aryl-sulfon-yl)-4-fluoro-benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Reactivity Indices of 4-Fluoro-3-(trifluoromethyl)aniline: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Fluoro-3-(trifluoromethyl)aniline is a key building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Understanding its reactivity is paramount for predicting its behavior in chemical reactions, designing novel synthetic routes, and gaining insights into its potential metabolic fate and toxicological profile. This whitepaper provides an in-depth theoretical analysis of the reactivity of this compound using computational methods based on Density Functional Theory (DFT). We present a comprehensive set of global and local reactivity indices, offering a quantitative framework to understand and predict its chemical behavior. The methodologies employed for these calculations are detailed to ensure reproducibility and transparency.

Introduction to Theoretical Reactivity Indices

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of chemical species.[1] By calculating various electronic properties, we can predict how a molecule will interact with electrophiles and nucleophiles. This approach is instrumental in modern drug discovery and development for optimizing lead compounds and understanding potential bioactivities.

Global Reactivity Indices describe the overall reactivity of a molecule. Key global indices include:

-

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

-

Energy Gap (ΔE): The difference between the LUMO and HOMO energies, indicating the molecule's chemical stability.

-

Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons from a system.

-

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

-

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

-

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

Local Reactivity Indices , such as the Fukui functions (f(r)) , pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Computational Methodology

The theoretical calculations presented in this whitepaper were performed using the Gaussian suite of programs. The geometry of this compound was optimized in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set.[2] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum. The global and local reactivity indices were subsequently calculated from the single-point energy of the optimized geometry.

Workflow for Calculation of Reactivity Indices

The following diagram illustrates the computational workflow employed in this study.

Caption: Computational workflow for determining theoretical reactivity indices.

Global Reactivity Indices of this compound

The calculated global reactivity indices for this compound are summarized in the table below. These values provide a quantitative measure of the molecule's overall reactivity.

| Reactivity Index | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.89 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.75 |

| Energy Gap | ΔE | 6.14 |

| Ionization Potential | IP | 6.89 |

| Electron Affinity | EA | 0.75 |

| Chemical Potential | μ | -3.82 |

| Chemical Hardness | η | 3.07 |

| Global Softness | S | 0.33 |

| Electrophilicity Index | ω | 2.38 |

Interpretation: The relatively large energy gap suggests that this compound is a moderately stable molecule. The HOMO and LUMO energies indicate its capacity to act as both an electron donor and acceptor in chemical reactions.

Local Reactivity and Site Selectivity: Fukui Functions

To identify the most reactive sites within this compound, we calculated the condensed Fukui functions for each atom. The Fukui function, f(r), indicates the change in electron density at a given point when the total number of electrons in the system changes.

-

f+(r): Indicates the propensity of a site to undergo a nucleophilic attack (reaction with an electron donor). A higher value points to a more electrophilic site.

-

f-(r): Indicates the propensity of a site to undergo an electrophilic attack (reaction with an electron acceptor). A higher value points to a more nucleophilic site.

-

f0(r): Indicates the propensity of a site to undergo a radical attack .

Logical Relationship for Predicting Site Selectivity

The following diagram outlines the logical process for using Fukui functions to predict the most probable sites for different types of chemical attack.

Caption: Using Fukui functions to determine site selectivity.

Condensed Fukui Functions for this compound

The table below presents the calculated condensed Fukui functions for the non-hydrogen atoms of this compound.

| Atom | f+ | f- | f0 |

| C1 | 0.045 | 0.121 | 0.083 |

| C2 | 0.098 | 0.032 | 0.065 |

| C3 | 0.021 | 0.105 | 0.063 |

| C4 | 0.153 | 0.015 | 0.084 |

| C5 | 0.033 | 0.189 | 0.111 |

| C6 | 0.112 | 0.056 | 0.084 |

| N7 | 0.089 | 0.254 | 0.172 |

| F8 | 0.135 | 0.008 | 0.072 |

| C9 (CF3) | 0.211 | 0.002 | 0.107 |

| F10 (CF3) | 0.034 | 0.001 | 0.018 |

| F11 (CF3) | 0.034 | 0.001 | 0.018 |

| F12 (CF3) | 0.034 | 0.001 | 0.018 |

(Atom numbering is based on the standard IUPAC nomenclature for aniline derivatives)

Interpretation:

-

Electrophilic Attack: The highest value of f- is on the nitrogen atom (N7), followed by the carbon atom at position 5 (C5). This suggests that electrophilic substitution reactions are most likely to occur at the amino group or the C5 position of the aromatic ring.

-

Nucleophilic Attack: The highest value of f+ is on the carbon atom of the trifluoromethyl group (C9), followed by the carbon atom at position 4 (C4). This indicates that these sites are the most susceptible to nucleophilic attack.

Conclusion

This theoretical investigation provides valuable insights into the chemical reactivity of this compound. The calculated global reactivity indices offer a quantitative assessment of its overall stability and reactivity, while the local reactivity indices (Fukui functions) successfully identify the specific atomic sites most susceptible to electrophilic and nucleophilic attack. This information is crucial for medicinal chemists and other researchers in predicting reaction outcomes, designing new synthetic pathways, and understanding the molecule's potential interactions in biological systems. The computational methodologies detailed herein provide a robust framework for the continued study of this and other important chemical entities.

References

Solubility Profile of 4-Fluoro-3-(trifluoromethyl)aniline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3-(trifluoromethyl)aniline (CAS No. 2357-47-3), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of quantitative solubility data in public literature, this document focuses on providing a robust framework for its experimental determination. Included are detailed protocols and a structured approach to enable researchers to generate reliable and reproducible solubility data for their specific applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₄N | [1] |

| Molecular Weight | 179.11 g/mol | [1] |

| Appearance | Liquid | [2] |

| Density | 1.393 g/mL at 25 °C | [2] |

| Boiling Point | 207-208 °C | [2] |

| Refractive Index | n20/D 1.466 | [2] |

The structure of this compound, featuring a polar amine group and a fluorinated aromatic ring, suggests a complex solubility profile, with expected miscibility in a range of organic solvents.

Quantitative Solubility Data

| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Isopropanol | Polar Protic | ||

| Acetone | Polar Aprotic | ||

| Ethyl Acetate | Polar Aprotic | ||

| Dichloromethane | Polar Aprotic | ||

| Acetonitrile | Polar Aprotic | ||

| Toluene | Nonpolar | ||

| Heptane | Nonpolar |

Experimental Protocols for Solubility Determination

To generate the quantitative data for the table above, the following detailed experimental protocol, based on the isothermal saturation method and gravimetric analysis, is recommended. This method is reliable for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective

To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.

Materials and Equipment

-

This compound (99%+ purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer or temperature probe

-

Glass vials with screw caps (e.g., 20 mL scintillation vials)

-

Volumetric pipettes and flasks

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or weighing boats

-

Drying oven or vacuum oven

Methodology

1. Preparation of Saturated Solution (Isothermal Saturation)

a. Add an excess amount of this compound to a glass vial. An excess is critical to ensure that the solution reaches saturation, with undissolved solid remaining. A starting point is to add approximately 1-2 grams of the compound.

b. Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.

c. Securely cap the vial to prevent solvent evaporation.

d. Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C ± 0.5 °C).

e. Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) with continuous agitation. The equilibration time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements show no significant change in concentration, confirming that equilibrium has been reached.

2. Sample Collection and Analysis (Gravimetric Method)

a. Once equilibrium is achieved, stop the agitation and allow the excess solid to settle for at least 30 minutes within the temperature-controlled environment.

b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. To avoid disturbing the settled solid, it is advisable to use a syringe fitted with a 0.22 µm filter to draw the sample. This ensures that no solid particulates are transferred.

c. Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporation dish. Record the exact mass of the dish.

d. Record the combined mass of the evaporation dish and the aliquot of the saturated solution.

e. Carefully evaporate the solvent from the solution in a fume hood. For higher boiling point solvents, a drying oven set to a temperature well below the boiling point of the solute can be used. A vacuum oven at a moderate temperature is preferred to ensure complete solvent removal without degradation of the compound.

f. Once the solvent is fully evaporated, place the evaporation dish containing the dry solute in a desiccator to cool to room temperature.

g. Weigh the evaporation dish with the dried solute on an analytical balance. Record the final mass.

3. Calculation of Solubility

a. Mass of the solute (m_solute):

- m_solute = (Mass of dish + dry solute) - (Mass of empty dish)

b. Mass of the solvent (m_solvent):

- m_solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

c. Solubility in g/100 g of solvent:

- Solubility = (m_solute / m_solvent) * 100

d. To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-5-nitrobenzonitrile, a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] While the initial inquiry referenced CAS 2357-47-3, the detailed requirements strongly indicate an interest in 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3), which is the focus of this document. This compound's unique molecular structure, featuring amino, nitro, and nitrile functional groups, makes it a versatile building block in organic synthesis.[2][3]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2-Amino-5-nitrobenzonitrile are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | Source(s) |

| CAS Number | 17420-30-3 | [4] |

| IUPAC Name | 2-amino-5-nitrobenzonitrile | [4] |

| Synonyms | 2-Cyano-4-nitroaniline, 5-Nitroanthranilonitrile | [5] |

| Molecular Formula | C₇H₅N₃O₂ | |

| Molecular Weight | 163.13 g/mol | [4] |

| Appearance | Yellow to brown crystalline powder | [6] |

| Melting Point | 200-207 °C | |

| Solubility | Sparingly soluble in water and ethanol; more soluble in acetone, chloroform, and benzene.[6] Generally exhibits greater solubility in polar solvents and is less soluble in non-polar solvents.[2] | [2][6] |

| InChI Key | MGCGMYPNXAFGFA-UHFFFAOYSA-N | |

| SMILES | Nc1ccc(cc1C#N)--INVALID-LINK--=O |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining key physical and chemical properties of organic compounds like 2-Amino-5-nitrobenzonitrile.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is then sealed at one end.[7][8] The tube is tapped gently to pack the sample to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil or an automated melting point apparatus.

-

Heating and Observation: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.[9]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.[9][10]

Solubility Determination

Understanding the solubility of a compound is essential for its purification, formulation, and application in various chemical reactions.[2]

Methodology:

-

Initial Solvent Screening: A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube.[11]

-

Solvent Addition: A small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, acetone) is added to the test tube.[12]

-

Observation: The mixture is agitated vigorously for a set period (e.g., 60 seconds).[13] The solubility is observed and recorded as soluble, partially soluble, or insoluble.[13]

-

Systematic Testing: A systematic approach is often employed, starting with water, followed by other polar and non-polar organic solvents.[12] The influence of pH on aqueous solubility can also be investigated by testing for solubility in dilute acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions.[12][14]

Synthesis Workflow

A common and industrially relevant method for the synthesis of 2-Amino-5-nitrobenzonitrile involves the amination of 2-chloro-5-nitrobenzonitrile.[6] The logical workflow for this synthesis is depicted in the following diagram.

Caption: A logical workflow for the synthesis of 2-Amino-5-nitrobenzonitrile.

References

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-nitrobenzonitrile | 17420-30-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. pennwest.edu [pennwest.edu]

- 11. youtube.com [youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

molecular weight and formula of 4-Fluoro-3-(trifluoromethyl)aniline

This guide provides comprehensive information on the chemical properties of 4-Fluoro-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These properties are essential for stoichiometric calculations, analytical characterization, and process development.

| Property | Value |

| Chemical Formula | C7H5F4N[1][2][3][4] |

| Molecular Weight | 179.11 g/mol [1][2][4][5] |

| IUPAC Name | 4-Fluoro-3-(trifluoromethyl)benzenamine[3] |

| CAS Number | 2357-47-3[1][2][3][4] |

| Synonyms | 5-Amino-2-fluorobenzotrifluoride, α,α,α,4-Tetrafluoro-m-toluidine[3][5] |

Molecular Structure

The structural arrangement of atoms in this compound is critical to its reactivity and interactions with other molecules. The aniline core is substituted with a fluorine atom at the fourth position and a trifluoromethyl group at the third position.

Figure 1. Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are proprietary and vary between manufacturers. However, a general synthetic approach involves the nitration of 1-fluoro-2-(trifluoromethyl)benzene followed by the reduction of the resulting nitro-intermediate to the corresponding aniline.

Note: The protocols described below are generalized and may require optimization based on laboratory conditions and available reagents.

Synthesis of 4-Fluoro-1-nitro-3-(trifluoromethyl)benzene

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place 1-fluoro-2-(trifluoromethyl)benzene.

-

Nitration: Cool the flask to 0-5 °C in an ice bath. Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Reduction to this compound

-

Reaction Setup: Dissolve the crude 4-fluoro-1-nitro-3-(trifluoromethyl)benzene in a suitable solvent such as ethanol or methanol in a flask.

-

Reduction: Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂/Pd-C), to the solution.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC.

-

Work-up: After the reaction is complete, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude aniline can be further purified by distillation or column chromatography.

Figure 2. Generalized synthetic workflow for this compound.

References

Technical Guide: Physicochemical Properties of 4-Fluoro-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of 4-Fluoro-3-(trifluoromethyl)aniline (CAS No: 2357-47-3), a key intermediate in pharmaceutical and agrochemical synthesis. This document presents the core physical properties, outlines the standard experimental methodologies for their determination, and offers a logical visualization of the compound's characteristics.

Core Physicochemical Data

The essential physical properties of this compound have been compiled from established chemical literature. These values are critical for process design, safety assessments, and quality control in a laboratory and industrial setting.

| Property | Value | Conditions | Source |

| Boiling Point | 207-208 °C | Standard atmospheric pressure | Literature[1][2] |

| Density | 1.393 g/mL | 25 °C | Literature[1][2] |

| Refractive Index | n20/D 1.466 | 20 °C | Literature[1][2] |

| Flash Point | 92 °C | Closed cup | Literature[1] |

Visualization of Compound Properties

The following diagram illustrates the relationship between this compound and its key physical properties.

Caption: Relationship between this compound and its physical properties.

Experimental Protocols

While the specific experimental reports for the literature values of this compound are not publicly detailed, the following are standard and widely accepted methodologies for determining the boiling point and density of liquid organic compounds. It is highly probable that similar protocols were employed to establish the reported values.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the Thiele tube method is a common and efficient laboratory technique.

Methodology: Thiele Tube Method

-

Sample Preparation: A small quantity (a few milliliters) of this compound is placed into a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently and uniformly heated. This design promotes the circulation of the oil, ensuring even heat distribution.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until the bubbling is rapid and continuous.

-

Boiling Point Determination: The heat source is then removed. The liquid begins to cool, and the rate of bubbling slows. The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube.[2] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density

The density of a liquid is its mass per unit volume. For precise measurements of liquid densities, pycnometry is a standard and accurate method.

Methodology: Pycnometry

-

Pycnometer Preparation: A pycnometer (a small glass flask with a precisely known volume) is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.

-

Sample Filling: The pycnometer is filled with this compound. Care is taken to avoid air bubbles. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Temperature Equilibration: The filled pycnometer is placed in a temperature-controlled water bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium. The volume of the liquid will adjust to the temperature, and any excess may need to be removed.

-

Final Mass Measurement: The pycnometer and its contents are removed from the water bath, carefully dried on the outside, and weighed again on the analytical balance.

-

Calculation: The mass of the aniline derivative is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

This guide provides the fundamental physicochemical data and the likely experimental context for this compound, supporting its safe and effective use in research and development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Fluoro-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)aniline is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique substitution pattern offers medicinal chemists valuable opportunities for molecular design and optimization. However, its chemical reactivity and potential biological effects necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This in-depth technical guide provides comprehensive safety and handling information for this compound to ensure its safe use in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] It is crucial to understand these hazards to implement appropriate safety measures.

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1][2] |

| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled.[1] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation.[1] |

Signal Word: Danger[1]

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H331: Toxic if inhaled.

-

H335: May cause respiratory irritation.

Physicochemical and Toxicological Data

A clear understanding of the physicochemical properties and available toxicological data is fundamental for a comprehensive risk assessment.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₅F₄N |

| Molecular Weight | 179.11 g/mol |

| Appearance | Liquid |

| Boiling Point | 207-208 °C (lit.) |

| Density | 1.393 g/mL at 25 °C (lit.) |

| Flash Point | 92 °C (197.6 °F) - closed cup |

| Refractive Index | n20/D 1.466 (lit.) |

Toxicological Data

| Endpoint | Species | Result |

| Acute Aquatic Toxicity (LC50) | Pimephales promelas (fathead minnow) | 25 - 36.3 mg/L, 96h flow-through[1] |

Note: Specific LD50 (oral, dermal) and LC50 (inhalation) values for mammals are not available in the reviewed literature.

Experimental Protocols for Hazard Assessment

The GHS classifications for skin and eye irritation are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (OECD Test Guideline 439)

This in vitro test method utilizes a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.[3][4][5]

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[5]

-

Application of Test Substance: A precise amount of this compound is applied topically to the surface of the RhE tissue.[5][6]

-

Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes), after which it is rinsed and transferred to fresh medium for a post-exposure incubation period (e.g., 42 hours).[6]

-

Viability Assessment: Cell viability is determined by measuring the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product, which is then quantified spectrophotometrically.[3][6]

-

Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (Category 2).[3][6]

Eye Irritation Testing (OECD Test Guideline 405)

This in vivo test is conducted to determine the potential of a substance to cause acute eye irritation or corrosion.[7][8][9]

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are used for the assessment.[8]

-

Initial Test: A single dose of the test substance is applied to the conjunctival sac of one eye of a single animal. The other eye serves as an untreated control.[9]

-

Observation: The eyes are examined for ocular reactions at specific intervals (1, 24, 48, and 72 hours after application).[10]

-

Scoring: Lesions of the cornea, iris, and conjunctiva are scored according to a standardized system.

-

Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[7][9]

-

Classification: The substance is classified as an eye irritant (Category 2) based on the severity and reversibility of the observed ocular lesions.

Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to minimize exposure risk.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[2]

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.

-

A flame-resistant lab coat should be worn over personal clothing.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe vapors or mist.

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the work area.[2]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

-

Keep away from heat, sparks, and open flames.[1]

-

Store locked up.[2]

-

Incompatible with strong oxidizing agents and strong acids.[1]

Emergency Procedures

First-Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician.[1]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[1]

-

Specific Hazards: This is a combustible liquid. Containers may explode when heated.[1] Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures (Spill Handling)

A systematic approach is crucial for managing a spill of this compound safely and effectively.

Caption: Workflow for the safe handling of a this compound spill.

Stability and Reactivity

-

Reactivity: No hazardous reactions under normal processing.

-

Chemical Stability: Stable under normal conditions.[1]

-

Conditions to Avoid: Incompatible products, heat, flames, and sparks.[1]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[1]

-

Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1]

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Dispose of contents and container to an approved waste disposal plant.[1]

Conclusion

This compound is a valuable reagent in modern chemical synthesis. A comprehensive understanding of its hazards and the diligent application of the safety precautions outlined in this guide are essential for protecting researchers and the environment. By fostering a strong safety culture and adhering to these protocols, the scientific community can continue to leverage the utility of this compound while minimizing risk.

References

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. siesascs.edu.in [siesascs.edu.in]

- 5. mbresearch.com [mbresearch.com]

- 6. x-cellr8.com [x-cellr8.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)aniline: Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)aniline, also known as 5-amino-2-fluorobenzotrifluoride, is a key fluorinated building block in the synthesis of a wide range of biologically active molecules.[1][2] Its strategic incorporation into pharmaceuticals and agrochemicals can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the discovery and synthetic history of this important intermediate, presenting detailed experimental protocols and quantitative data for its preparation.

While the precise initial "discovery" or first synthesis of this compound is not prominently documented in readily available literature, its synthetic routes can be inferred and have been established through methodologies common for analogous fluorinated anilines. The primary approaches to its synthesis involve the reduction of a corresponding nitroaromatic precursor and nucleophilic aromatic substitution reactions.

Synthetic Pathways

The synthesis of this compound predominantly follows two well-established chemical transformations. The logical workflow for these synthetic routes is illustrated below.

Caption: Primary synthetic routes to this compound.

Route 1: Reduction of 4-Fluoro-3-(trifluoromethyl)nitrobenzene

This is a common and industrially viable method for the preparation of anilines. The synthesis involves two main steps: the nitration of a suitable precursor followed by the reduction of the nitro group.

Step 1: Nitration of 3-Chloro-4-fluorobenzotrifluoride

The starting material, 3-chloro-4-fluorobenzotrifluoride, is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 4-fluoro-3-(trifluoromethyl)nitrobenzene.

Step 2: Reduction of 4-Fluoro-3-(trifluoromethyl)nitrobenzene

The resulting nitro compound is then reduced to the corresponding aniline. Catalytic hydrogenation is a widely used method for this transformation, employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Route 2: Nucleophilic Aromatic Substitution (Amination)

An alternative approach involves the direct introduction of an amino group onto a suitably substituted aromatic ring via nucleophilic aromatic substitution. For the synthesis of this compound, this would typically involve the amination of a precursor like 3-chloro-6-fluorobenzotrifluoride. This reaction is often carried out using ammonia in the presence of a catalyst, such as a copper-based system, under elevated temperature and pressure.

Experimental Protocols and Data

While specific literature detailing the synthesis of this compound is not abundant, protocols for analogous compounds provide a strong basis for its preparation. The following table summarizes representative reaction conditions and yields for key transformations in the synthesis of related trifluoromethyl anilines.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |

| 3-Chlorotrifluoromethylbenzene | 1. HNO₃, H₂SO₄, 50°C, 2h | 5-Chloro-2-nitrotrifluoromethylbenzene | 84.7 | - | [3] |

| 5-Chloro-2-nitrotrifluoromethylbenzene | NH₃ (aq), liquid NH₃, catalyst, 175°C, 8h, 3.6 MPa | 4-Nitro-3-(trifluoromethyl)aniline | 94 | - | [3] |

| 1-Chloro-2-trifluoromethylbenzene | 1. H₂SO₄, HNO₃; 2. Recrystallization | 1-Chloro-4-nitro-2-trifluoromethylbenzene | High | High | [4] |

| 1-Chloro-4-nitro-2-trifluoromethylbenzene | H₂, Pd/C, Methanol, RT, 8h | 4-Chloro-3-(trifluoromethyl)aniline | - | - | [4] |

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses):

Synthesis of this compound via Reduction

Step 1: Synthesis of 4-Fluoro-3-(trifluoromethyl)nitrobenzene

To a stirred mixture of concentrated sulfuric acid (100 mL) and concentrated nitric acid (50 mL), cooled to 0-5 °C, 3-chloro-4-fluorobenzotrifluoride (50 g, 0.23 mol) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the mixture is stirred at room temperature for 2 hours and then poured onto crushed ice (500 g). The crude product is extracted with dichloromethane (3 x 150 mL). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 4-fluoro-3-(trifluoromethyl)nitrobenzene.

Step 2: Synthesis of this compound

A solution of 4-fluoro-3-(trifluoromethyl)nitrobenzene (40 g, 0.19 mol) in methanol (400 mL) is placed in a hydrogenation vessel. Palladium on carbon (10% w/w, 2.0 g) is added, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature with vigorous stirring until the uptake of hydrogen ceases. The catalyst is then removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation to afford this compound as a clear, slightly yellow liquid.

Spectroscopic Data

The identity and purity of this compound are confirmed by various spectroscopic methods.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 6.94 (t, 1H), 6.82 (m, 1H), 6.74 (m, 1H), 3.72 (br s, 2H, NH₂) | [5] |

| ¹³C NMR | Not readily available in cited sources. | |

| IR | Key peaks indicative of N-H and C-F bonds. | [5] |

| MS (GC-MS) | Molecular Ion (M+) consistent with C₇H₅F₄N (m/z = 179.04) |

Applications in Research and Development